2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Its structure comprises:
- A pyrrolo[2,3-b]quinoxaline core with an amino group at position 2.
- A 2-methoxyethyl substituent at position 1.
- A carboxamide group at position 3, functionalized with a 3-(propan-2-yloxy)propyl chain.
Properties
IUPAC Name |
2-amino-1-(2-methoxyethyl)-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-13(2)28-11-6-9-22-20(26)16-17-19(25(18(16)21)10-12-27-3)24-15-8-5-4-7-14(15)23-17/h4-5,7-8,13H,6,9-12,21H2,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTUOZBZPLJFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Molecular Properties
Key structural variations among analogs lie in the substituents at positions 1 and the carboxamide side chain.
Table 1: Structural and Molecular Comparison
Physicochemical and Spectroscopic Insights
- Lipophilicity : Chlorinated analogs (e.g., ) exhibit higher logP values compared to methoxy- or morpholine-containing derivatives (), aligning with the hydrophobic nature of halogens .
- Solubility : Morpholine () and hydroxybenzylidene () substituents may enhance aqueous solubility through hydrogen-bonding interactions .
- NMR Profiles : highlights that substituent changes (e.g., regions A and B in analogs) alter chemical shifts, reflecting differences in electronic environments. For example, methoxy vs. chloro groups induce distinct deshielding effects on adjacent protons .
Biological Activity
The compound 2-amino-1-(2-methoxyethyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology . This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes various functional groups that may contribute to its biological activity. The molecular formula is , and it possesses unique features such as a pyrroloquinoxaline backbone.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may influence various signaling pathways by binding to enzymes or receptors, which can lead to alterations in cellular functions.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies have suggested that the compound possesses antimicrobial properties against various pathogens. Its effectiveness against bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa has been noted, making it a candidate for further development as an antibacterial agent .
2. Anticancer Activity
Preliminary investigations have indicated potential anticancer effects. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, possibly by inhibiting pro-inflammatory cytokines and pathways such as NF-κB signaling . This could have implications for treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against Gram-negative bacteria with an IC50 value indicating significant potency. |
| Study B | Reported anticancer effects in vitro, showing reduced viability of cancer cell lines after treatment with the compound. |
| Study C | Found that the compound inhibited NF-κB activation in inflammatory models, suggesting a mechanism for its anti-inflammatory properties. |
Comparative Analysis
When compared to other pyrroloquinoxaline derivatives, this compound stands out due to its unique combination of substituents that may enhance its biological activity. Similar compounds often exhibit varying degrees of efficacy based on their structural differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
